molecular formula C3H2Cl2N2S B1587056 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole CAS No. 88127-85-9

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Cat. No. B1587056
CAS RN: 88127-85-9
M. Wt: 169.03 g/mol
InChI Key: DADXWROZAWLOFB-UHFFFAOYSA-N
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Description

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (5-C4-1,2,3-T) is an important organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound with many potential applications, and is also known as a building block for other compounds. 5-C4-1,2,3-T is a highly reactive compound and is used in a variety of chemical reactions, including the synthesis of a wide range of compounds.

Scientific Research Applications

Synthesis and Modification

  • 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a versatile compound in chemical synthesis. Chloromethylation of chlorobenzo-thiadiazoles leads to chloro-chloromethylbenzo-thiadiazoles, which can further be converted into various derivatives such as methylbenzo-thiadiazoles and carboxymethylbenzo-thiadiazoles (Pesin & D'yachenko, 1967).

Fungicidal and Antimicrobial Properties

  • The compound has been evaluated for its potential as a soil fungicide, where certain derivatives of thiadiazoles, including those with a chloromethyl group, exhibited fungicidal activity (Narayanan, Bernstein, & Williams, 1966). Additionally, synthesized thiadiazoles with chloro- and fluoro-functional groups showed modest antibacterial and antifungal activities in vitro, comparable to standard drugs (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).

Agricultural Applications

  • In agriculture, thiadiazoles derived from 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole have been tested as fungicides against major rice diseases in China, demonstrating significant fungicidal activity (Chen, Li, & Han, 2000).

Structural and Mechanistic Studies

  • The structure of derivatives of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been examined using spectroscopic techniques and X-ray diffraction. These studies aid in understanding the molecular structure and geometrical parameters, essential for designing new chemical entities for specific applications (Kerru et al., 2019).

Material Science and Industrial Applications

  • Research into thiadiazoles, including 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, has led to the development of novel materials with potential applications in various industries. For instance, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole derivatives have been synthesized for potential use as antimalarial agents, showcasing the versatility of these compounds beyond traditional chemical applications (Faslager, Johnson, & Werbel, 1973).

Corrosion Inhibition Studies

  • 1,3,4-Thiadiazoles, potentially derived from 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, have been investigated as corrosion inhibitors for mild steel in acidic environments. This research is pivotal for industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).

properties

IUPAC Name

5-chloro-4-(chloromethyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADXWROZAWLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383920
Record name 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

CAS RN

88127-85-9
Record name 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88127-85-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
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5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
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5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Citations

For This Compound
1
Citations
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential cation channel subfamily M member 5 (TRPM5) is a nonselective monovalent cation channel activated by intracellular Ca 2+ increase. Within the …
Number of citations: 6 pubs.acs.org

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